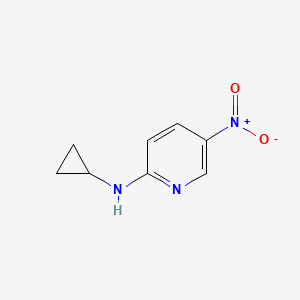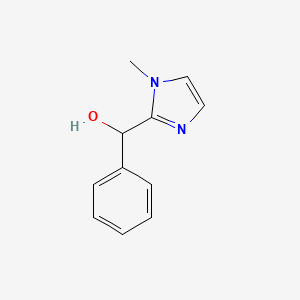![molecular formula C50H36 B1597273 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene CAS No. 7146-38-5](/img/structure/B1597273.png)
1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is an organic compound known for its unique structural properties and applications in various fields. This compound consists of an ethene core substituted with four biphenyl groups at the 1,1,2,2 positions, making it a highly conjugated system. Its structural features contribute to its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene can be synthesized through a condensation reaction involving 1,1,2,2-tetrakis(4-formyl-[1,1’-biphenyl])ethane and 1,3,5-benzenetricarboxylic acid trihydrazide . This reaction typically occurs under Schiff-base reaction conditions, which involve the formation of imine linkages between the aldehyde and hydrazide groups .
Industrial Production Methods
Industrial production of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene may involve large-scale condensation reactions using similar starting materials and reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene involves its ability to form stable conjugated systems and interact with various molecular targets. The compound’s π-electron-rich structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its applications in sensing, catalysis, and material science .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetra(4-carboxylphenyl)ethylene: Similar in structure but with carboxyl groups instead of biphenyl groups.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of biphenyl groups, leading to different reactivity and applications.
Uniqueness
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is unique due to its highly conjugated biphenyl groups, which provide exceptional stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a versatile building block in various chemical reactions .
Properties
IUPAC Name |
1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJNZGCSYPKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328344 |
Source


|
| Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-38-5 |
Source


|
| Record name | NSC21392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)






